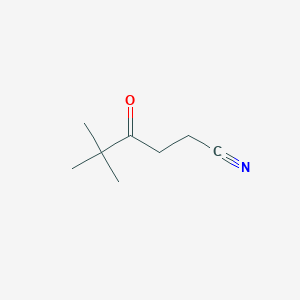
4-(1H-1,2,3-triazol-1-yl)butanoic acid
Übersicht
Beschreibung
4-(1H-1,2,3-triazol-1-yl)butanoic acid is a chemical compound with the molecular weight of 155.16 . It is also known as this compound hydrochloride, with a molecular weight of 191.62 .
Synthesis Analysis
The synthesis of this compound and its hybrids has been successfully achieved . The structures of these compounds were confirmed by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9;/h3,5H,1-2,4H2,(H,10,11) . Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The compound is stored at a temperature of 4 degrees Celsius .Wirkmechanismus
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is essential for cell viability, ATP-dependent folding, and assembling of its client proteins .
Mode of Action
The compound interacts with its target, HSP90, by binding to it . This interaction is facilitated by hydrogen bond and hydrophobic interactions . The binding of the compound to HSP90 leads to significant changes in the protein’s function .
Biochemical Pathways
The binding of this compound to HSP90 affects the protein’s function, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This pathway is crucial for maintaining protein homeostasis in cells .
Pharmacokinetics
The compound’s molecular weight is 19162 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of this compound is the inhibition of HSP90, leading to the degradation of client proteins . This can have significant anti-proliferative activities, particularly in certain cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of 4-(1H-1,2,3-triazol-1-yl)butanoic acid is its ease of synthesis. The compound can be synthesized under mild conditions and produces high yields of the desired product. Additionally, this compound is stable under a wide range of conditions, making it suitable for use in various lab experiments.
However, there are also some limitations associated with the use of this compound in lab experiments. For instance, the compound has poor solubility in water, which can limit its use in aqueous-based assays. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(1H-1,2,3-triazol-1-yl)butanoic acid. One potential direction is the development of new drugs based on the compound's anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify potential targets for drug development. Finally, the compound's potential use in other scientific applications, such as catalysis and material science, should also be explored.
In conclusion, this compound is a promising compound with diverse biological activities. Its ease of synthesis, stability, and potential use in drug discovery make it an attractive target for further research.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3-triazol-1-yl)butanoic acid has been extensively studied for its potential use in various scientific applications. One of the most significant applications of this compound is in the field of drug discovery. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for the development of new drugs.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known to be a water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), which dramatically accelerates reaction rates and suppresses cell cytotoxicity .
Cellular Effects
Preliminary studies have shown that some compounds similar to 4-(1H-1,2,3-triazol-1-yl)butanoic acid have exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . These compounds have also demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Molecular Mechanism
It is known that the compound can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis
Temporal Effects in Laboratory Settings
It is known that the compound is stable at a storage temperature of 4 degrees Celsius .
Eigenschaften
IUPAC Name |
4-(triazol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)2-1-4-9-5-3-7-8-9/h3,5H,1-2,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDZPCVPOXGSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(3,3-Dimethyl-2-oxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B3377880.png)
![2-Chloro-5-iodo-thiazolo[5,4-b]pyridine](/img/structure/B3377884.png)
![5-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B3377891.png)

![2-[(4-Chlorophenyl)(methyl)amino]acetic acid](/img/structure/B3377906.png)


![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)

![2-[4-(2,2-dimethylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3377961.png)
![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)
